molecular formula C22H23N5O3S2 B2612524 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1359199-42-0

2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2612524
CAS RN: 1359199-42-0
M. Wt: 469.58
InChI Key: YKZXNOCETWRGFU-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a pyrazolopyrimidine core, a furan ring, and a thioacetamide group. The presence of these groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to predict what those might be .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrazolopyrimidine core, which is a bicyclic structure containing nitrogen atoms. Attached to this core is a furan ring, which is a five-membered ring containing an oxygen atom. The compound also contains a thioacetamide group, which is similar to an amide group but with a sulfur atom instead of an oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazolopyrimidine core might undergo reactions typical of other bicyclic nitrogen-containing compounds. The furan ring could potentially undergo electrophilic aromatic substitution reactions, while the thioacetamide group might participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar thioacetamide group and the heterocyclic rings could affect its solubility, while the presence of multiple ring structures could influence its stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Modification

This compound belongs to a broader class of chemicals known for their reactivity and potential as precursors in synthesizing diverse heterocyclic systems. Studies have demonstrated the synthesis of related heterocyclic compounds, showcasing their potential in creating biologically active molecules through the transformation of precursor compounds into various heterocyclic systems with significant biocidal properties against bacteria and fungi (Youssef et al., 2011). The adaptability in synthesizing different heterocyclic structures indicates a broad application in medicinal chemistry for drug development and agrochemicals.

Antitumor and Anticancer Properties

Some derivatives of this compound class have been explored for their antitumor properties. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives highlighted their in vitro antitumor evaluation against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity in some derivatives compared to doxorubicin, a reference antitumor agent. Notably, specific derivatives demonstrated significant activity, suggesting their potential in cancer treatment research (El-Morsy et al., 2017).

Antimicrobial Activity

Compounds within this category have shown promise in antimicrobial applications. Research into novel pyrazolo[3,4-d]pyrimidin derivatives has reported significant antimicrobial activity, indicating the potential use of these compounds in developing new antibacterial and antifungal agents (Khobragade et al., 2010). This suggests a role for such compounds in addressing the growing concern over antibiotic resistance and the need for new antimicrobial agents.

Insecticidal and Biological Activity

Additionally, the synthesis of heterocyclic compounds incorporating the thiadiazole moiety, similar in structural complexity to the target compound, has been assessed for insecticidal properties against the cotton leafworm. These studies highlight the potential of such compounds in agricultural applications, offering a route to new, more effective insecticides (Fadda et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Such studies could provide valuable information about the compound’s potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S2/c1-4-27-20-19(14(2)25-27)24-22(26(21(20)29)12-16-8-6-10-30-16)32-13-18(28)23-15-7-5-9-17(11-15)31-3/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZXNOCETWRGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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